N-Docosahexaensäure-Sphingomyelin

Übersicht

Beschreibung

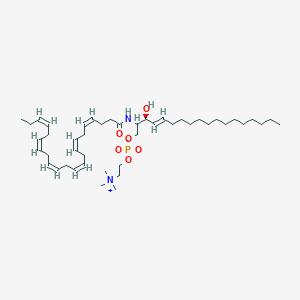

N-Docosahexaenoic sphingomyelin is a specialized sphingolipid that combines the structural elements of sphingomyelin with docosahexaenoic acid (DHA). Sphingomyelins are essential components of cell membranes, particularly in the myelin sheath of nerve cells, and play a crucial role in cellular signaling and membrane structure. The incorporation of DHA, an omega-3 fatty acid, into sphingomyelin enhances its biological functions, particularly in the brain and retina.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Functional Food Development

N-Docosahexaenoic sphingomyelin has been identified as a candidate for functional food additives due to its role in maintaining cholesterol homeostasis and lipid metabolism. Dietary sphingomyelin and its metabolites are linked to the prevention and treatment of chronic metabolic diseases such as obesity, diabetes, and atherosclerosis. Research indicates that dietary supplementation with sphingomyelin can enhance health outcomes by modulating lipid profiles and metabolic pathways .

Infant Nutrition

The incorporation of N-Docosahexaenoic sphingomyelin into infant formulas is particularly promising. Studies suggest that it may support cognitive development and overall health in infants, paralleling the benefits observed with DHA supplementation . The presence of sphingomyelin in infant nutrition is crucial for brain development, as it contributes to the formation of myelin sheaths around nerve fibers.

Medical Applications

Neuroprotective Effects

Research has highlighted the neuroprotective properties of N-Docosahexaenoic sphingomyelin. It has been shown to downregulate inflammatory pathways in neuronal cells, which could be beneficial in conditions such as neurodegenerative diseases . The anti-inflammatory effects are attributed to DHA's ability to inhibit sphingomyelinases, enzymes that promote the hydrolysis of sphingomyelin to pro-inflammatory ceramides .

Cancer Research

N-Docosahexaenoic sphingomyelin exhibits immunomodulatory effects that can inhibit tumor growth. Studies have demonstrated that DHA enhances the activity of natural killer cells, which are critical for immune defense against tumors. This immunomodulation occurs through increased production of interferon-gamma and improved mitochondrial function in these immune cells . Such mechanisms suggest potential therapeutic applications in cancer treatment.

Case Studies

Autism Spectrum Disorder

A case-control study investigated the levels of sphingomyelin, plasminogen, and docosahexaenoic acid in children with Autism Spectrum Disorder (ASD). The study found significantly elevated levels of these biomarkers in children with medium-intensity ASD compared to controls, suggesting a potential link between altered sphingolipid metabolism and ASD pathology . This finding opens avenues for further research into dietary interventions that could modify these biomarker levels.

Lipidomics Analysis

Recent lipidomics studies have shown that supplementation with DHA significantly alters the composition of phospholipids and ceramides in brain tissues. These changes include increased levels of sphingomyelin, which are associated with improved synaptic plasticity and cognitive functions . Such findings underscore the importance of N-Docosahexaenoic sphingomyelin in enhancing neurological health.

Comparative Data Table

Wirkmechanismus

Target of Action

N-Docosahexaenoic sphingomyelin primarily targets sphingomyelin signaling pathways and ceramide production in cells . Sphingomyelin is the most abundant sphingolipid in animal cell membranes, localized to the outer membrane leaflet where it greatly contributes to the formation of specialized liquid-ordered domains called lipid rafts .

Mode of Action

N-Docosahexaenoic sphingomyelin interacts with its targets by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis . N-Docosahexaenoic sphingomyelin appears to regulate both apoptosis and inflammation in the vascular system .

Biochemical Pathways

The affected biochemical pathways involve the sphingomyelin signaling pathways and ceramide production . The neutral sphingomyelinases (N-SMases) catalyze the conversion of sphingomyelin to ceramide . Ceramide molecules aggregate/assemble on the plasma membrane to form “platforms” that facilitate the viral intake into the cell .

Pharmacokinetics

It’s known that sphingomyelin supports brain myelination, a process closely associated with cognitive maturation . The presence of sphingomyelin in breast milk suggests a role in infant nutrition .

Result of Action

The molecular and cellular effects of N-Docosahexaenoic sphingomyelin’s action include a significant increase in all parameters (sphingomyelin, plasminogen, and docosahexaenoic acid) in medium Autism Spectrum Disorder (ASD) cases . In under medium cases of ASD, there is a significant decrease in Sphingomyelin levels .

Action Environment

The action, efficacy, and stability of N-Docosahexaenoic sphingomyelin can be influenced by environmental factors. For instance, the presence of sphingomyelin in breast milk suggests that diet can play a role in its action .

Biochemische Analyse

Biochemical Properties

N-Docosahexaenoic sphingomyelin is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sphingomyelinase, which catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine . This reaction is crucial for the regulation of cellular processes such as apoptosis, cell growth, and differentiation. Additionally, N-Docosahexaenoic sphingomyelin interacts with proteins involved in lipid raft formation, which are specialized membrane microdomains that play a role in signal transduction and membrane trafficking .

Cellular Effects

N-Docosahexaenoic sphingomyelin has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the sphingomyelin signaling pathway, leading to changes in ceramide production and subsequent alterations in cell behavior . In cancer cells, an increase in sphingomyelin content on the cell surface has been linked to tumor initiation, progression, and immune evasion . Furthermore, N-Docosahexaenoic sphingomyelin plays a role in the regulation of cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of N-Docosahexaenoic sphingomyelin involves its interactions with various biomolecules. It binds to sphingomyelinase, facilitating the hydrolysis of sphingomyelin to ceramide . This interaction is critical for the generation of ceramide, a bioactive lipid that regulates numerous cellular processes. Additionally, N-Docosahexaenoic sphingomyelin can modulate the activity of sphingomyelin synthase, an enzyme responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine . These interactions highlight the compound’s role in maintaining the balance of sphingolipid metabolism and its impact on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Docosahexaenoic sphingomyelin can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the exposure of sphingomyelin to the cytosol precedes the catastrophic breakage of bacteria-containing vacuoles, indicating its role in membrane stress and pathogen entry . Additionally, the temporal dynamics of sphingomyelin metabolism can affect the production of ceramide and other sphingolipid metabolites, leading to changes in cellular responses over time .

Dosage Effects in Animal Models

The effects of N-Docosahexaenoic sphingomyelin vary with different dosages in animal models. At lower doses, it has been shown to enhance therapeutic delivery and improve pharmacokinetics and tumor delivery efficiency . At higher doses, it can lead to systemic toxicities and adverse effects . These dosage-dependent effects highlight the importance of optimizing the concentration of N-Docosahexaenoic sphingomyelin for therapeutic applications.

Metabolic Pathways

N-Docosahexaenoic sphingomyelin is involved in several metabolic pathways, including the sphingolipid signaling pathway . It interacts with enzymes such as sphingomyelinase and sphingomyelin synthase, which regulate the conversion of sphingomyelin to ceramide and vice versa . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various cellular processes, including apoptosis, cell growth, and differentiation .

Transport and Distribution

The transport and distribution of N-Docosahexaenoic sphingomyelin within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by lipid transport proteins and is distributed within various cellular compartments . The localization and accumulation of N-Docosahexaenoic sphingomyelin can influence its activity and function, particularly in membrane microdomains such as lipid rafts .

Subcellular Localization

N-Docosahexaenoic sphingomyelin is localized in various subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The localization of N-Docosahexaenoic sphingomyelin is critical for its role in cellular signaling and membrane dynamics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Docosahexaenoic sphingomyelin typically involves the esterification of sphingosine with docosahexaenoic acid, followed by the addition of a phosphorylcholine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, high-performance liquid chromatography (HPLC) is used to purify DHA from sources like microalgae, ensuring a purity of over 98% .

Industrial Production Methods

Industrial production of N-Docosahexaenoic sphingomyelin involves large-scale extraction and purification processes. Microalgae such as Schizochytrium sp. are commonly used as a source of DHA. The extracted DHA is then chemically bonded to sphingosine and phosphorylcholine through a series of controlled reactions, often involving enzymatic catalysis to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-Docosahexaenoic sphingomyelin undergoes various chemical reactions, including:

Oxidation: The double bonds in the DHA moiety are susceptible to oxidation, leading to the formation of peroxides and other oxidative products.

Hydrolysis: Enzymatic hydrolysis by sphingomyelinases can break down N-Docosahexaenoic sphingomyelin into ceramide and phosphorylcholine.

Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and specific enzymes like sphingomyelinase for hydrolysis. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and product stability .

Major Products

The major products formed from these reactions include ceramides, which play a significant role in cellular signaling and apoptosis, and various oxidative derivatives of DHA that have distinct biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ceramide: A simpler sphingolipid that lacks the phosphorylcholine group and has a more straightforward role in apoptosis and cell signaling.

Sphingosine-1-phosphate: A derivative of sphingosine that acts as a signaling molecule in various physiological processes.

Phosphatidylcholine: A glycerophospholipid that shares the phosphorylcholine head group but has different structural and functional properties.

Uniqueness

N-Docosahexaenoic sphingomyelin is unique due to the presence of DHA, which imparts additional anti-inflammatory and neuroprotective properties. This combination enhances its role in brain health and cognitive function, making it a valuable compound in both research and therapeutic applications .

Biologische Aktivität

N-Docosahexaenoic sphingomyelin (N-DHA-SM) is a complex lipid that integrates the properties of docosahexaenoic acid (DHA), an omega-3 fatty acid, with sphingomyelin, a crucial component of cell membranes. This compound has gained attention for its potential biological activities, particularly in neuroprotection, inflammation regulation, and metabolic health. This article explores the biological activity of N-DHA-SM through various studies, highlighting its mechanisms of action and implications for health.

1. Overview of N-Docosahexaenoic Sphingomyelin

Composition and Structure

N-DHA-SM is formed by the esterification of DHA to sphingomyelin, which can be found in high concentrations in brain tissue and lipid rafts. These lipid rafts are critical for cellular signaling and membrane integrity.

Biological Significance

Sphingomyelin plays a vital role in cell membrane structure and function, while DHA is essential for brain development and function. The combination of these two components may enhance their individual biological activities.

2.1 Neuroprotection

Research indicates that N-DHA-SM may exert neuroprotective effects through several mechanisms:

- Inhibition of Amyloidogenic Pathways : In neuroblastoma cell lines, DHA has been shown to inhibit amyloidogenic processing of amyloid precursor protein (APP), leading to reduced levels of amyloid-beta (Aβ), a key player in Alzheimer's disease pathology . The presence of sphingomyelin enhances this effect by stabilizing membrane microdomains where APP processing occurs.

- Reduction of Neuroinflammation : N-DHA-SM has been associated with decreased inflammatory markers in various studies. For instance, it modulates the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β, promoting an anti-inflammatory environment .

2.2 Metabolic Effects

N-DHA-SM also influences metabolic pathways:

- Anti-obesity Effects : Studies have demonstrated that DHA can reduce liver weight and hepatic triglyceride levels in animal models, suggesting a role in combating obesity-related metabolic disorders .

- Improved Lipid Profiles : The incorporation of DHA into sphingomyelin may enhance lipid metabolism, leading to improved cardiovascular health outcomes by modifying sphingolipid metabolism .

3.1 Clinical Studies

A study examining the levels of sphingomyelin and DHA in individuals with autism spectrum disorder found significant differences compared to control groups, indicating potential biomarkers for neurological conditions .

3.2 Animal Models

In diabetic rat models, dietary supplementation with DHA was shown to normalize elevated acid sphingomyelinase (ASM) activity, which is linked to endothelial dysfunction . This suggests that N-DHA-SM may help restore normal endothelial function through modulation of sphingolipid metabolism.

4. Data Tables

The following table summarizes key findings related to the biological activities of N-DHA-SM:

5. Conclusion

N-Docosahexaenoic sphingomyelin represents a promising compound with diverse biological activities that could have significant implications for neurological health and metabolic disorders. Its ability to modulate key pathways involved in neuroprotection and inflammation positions it as a potential therapeutic agent in various health contexts. Further research is necessary to fully elucidate its mechanisms and optimize its applications in clinical settings.

Eigenschaften

IUPAC Name |

[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHCZJDMNPDLS-GROXNLSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.